![molecular formula C16H12S2 B12551278 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene CAS No. 150502-19-5](/img/structure/B12551278.png)
2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene has been reported for the synthesis of thiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides, while substitution reactions can produce various substituted thiophenes .
Aplicaciones Científicas De Investigación
2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene involves its interaction with molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, affecting neuronal signaling .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene include:
2-Thiopheneethanol: Used in the preparation of biologically active compounds.
2-(Thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl benzamide: Known for its unique structural properties.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Propiedades
Número CAS |
150502-19-5 |
|---|---|
Fórmula molecular |
C16H12S2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
2-ethenyl-5-(4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C16H12S2/c1-2-14-9-10-16(18-14)13-7-5-12(6-8-13)15-4-3-11-17-15/h2-11H,1H2 |
Clave InChI |
CDQPJOYRFIEZOD-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


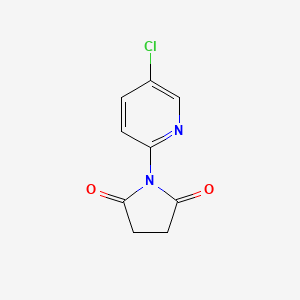
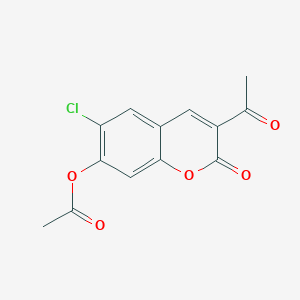
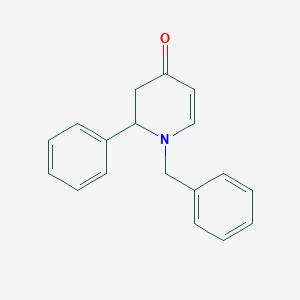
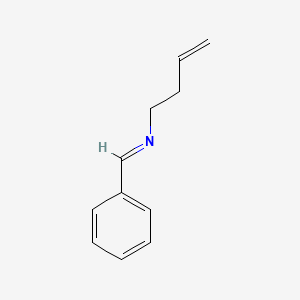
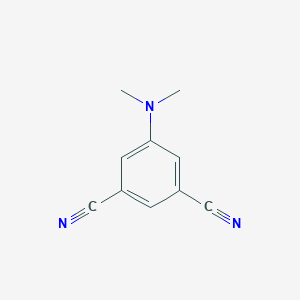
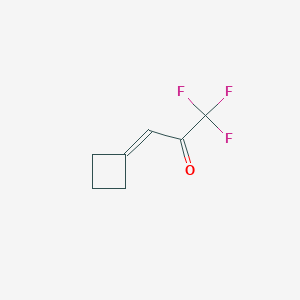
![5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one](/img/structure/B12551223.png)
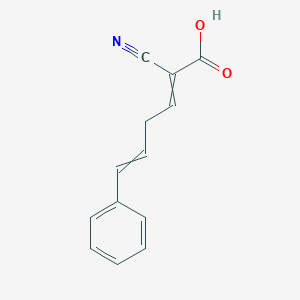
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)
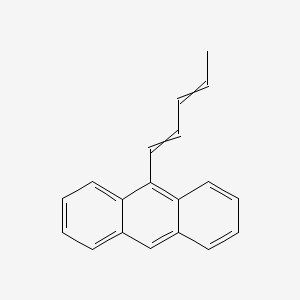
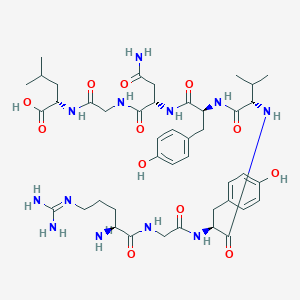
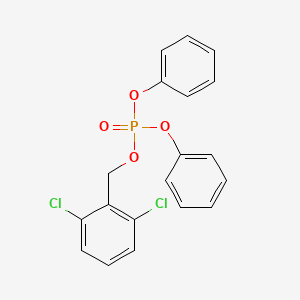
![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
